Alanyl-tyrosine
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Overview
Description
Alanyl-tyrosine is a dipeptide composed of the amino acids alanine and tyrosine. It is formed by the condensation of L-alanine methyl ester and L-tyrosine. This compound is known for its ability to be rapidly broken down in the body to release tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanyl-tyrosine can be synthesized using α-ester acyltransferase as a biocatalyst. The reaction involves alanine methyl ester (L-Ala-OMe) as the acyl donor and tyrosine (L-Tyr) as the nucleophile. The optimal conditions for this reaction include a boric acid-borax buffer (0.2 mol/L) at pH 9.5, a temperature of 30°C, a 2:1 ratio of acyl donor to nucleophile, and the presence of a deep eutectic solvent (ChCl/urea) with 15% (v/v) water content .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar conditions but on a larger scale. The catalytic product is isolated and purified using high-performance liquid chromatography, mass spectrometry, proton nuclear magnetic resonance, and carbon spectroscopy. The final product is obtained with a purity of 96.8% .
Chemical Reactions Analysis
Types of Reactions: Alanyl-tyrosine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the dipeptide into its constituent amino acids using water and an acid or base catalyst.
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: This reaction involves replacing one functional group in the molecule with another, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include free alanine and tyrosine, as well as various oxidized or substituted derivatives of the dipeptide .
Scientific Research Applications
Alanyl-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: this compound is used in studies related to protein synthesis and degradation.
Mechanism of Action
Alanyl-tyrosine exerts its effects primarily through the release of tyrosine upon hydrolysis. Tyrosine is then converted into catecholamine neurotransmitters, which play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function. The molecular targets and pathways involved include the enzymes tyrosine hydroxylase and dopamine β-hydroxylase, which catalyze the conversion of tyrosine to dopamine and norepinephrine, respectively .
Comparison with Similar Compounds
Beta-alanyl-tyrosine: Another dipeptide with antimicrobial properties, isolated from insects.
Phenylalanyl-tyrosine: A dipeptide formed from phenylalanine and tyrosine, used in studies of protein synthesis.
Uniqueness: this compound is unique due to its high stability and solubility compared to free tyrosine. This makes it more suitable for use
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVPLKYDKJKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19659-02-0, 3061-88-9 |
Source
|
Record name | Alanyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-L-alanyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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